N-Methyl-N-(1-methylcyclopropyl)aniline N-Methyl-N-(1-methylcyclopropyl)aniline
Brand Name: Vulcanchem
CAS No.: 446859-52-5
VCID: VC19081644
InChI: InChI=1S/C11H15N/c1-11(8-9-11)12(2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
SMILES:
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol

N-Methyl-N-(1-methylcyclopropyl)aniline

CAS No.: 446859-52-5

Cat. No.: VC19081644

Molecular Formula: C11H15N

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-N-(1-methylcyclopropyl)aniline - 446859-52-5

Specification

CAS No. 446859-52-5
Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
IUPAC Name N-methyl-N-(1-methylcyclopropyl)aniline
Standard InChI InChI=1S/C11H15N/c1-11(8-9-11)12(2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Standard InChI Key LYJLFJCSKGRTLF-UHFFFAOYSA-N
Canonical SMILES CC1(CC1)N(C)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

N-Methyl-N-(1-methylcyclopropyl)aniline (C₁₁H₁₅N) features a tertiary amine core, where the nitrogen atom is bonded to:

  • A methyl group (–CH₃)

  • A 1-methylcyclopropyl moiety (–C₃H₄CH₃)

  • An aromatic benzene ring

The cyclopropane ring introduces significant steric strain and electronic effects due to its 60° bond angles, which influence the compound’s reactivity and conformational stability .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₁H₁₅N
Molecular Weight161.24 g/mol
IUPAC NameN-Methyl-N-(1-methylcyclopropyl)aniline
Hybridizationsp³ (nitrogen), sp² (aromatic ring)
Ring Strain Energy~27.5 kcal/mol (cyclopropane contribution)

Synthetic Methodologies

Primary Synthesis Routes

The preparation of N-Methyl-N-(1-methylcyclopropyl)aniline typically involves sequential alkylation of aniline precursors:

Step 1: N-Methylation of Aniline
Aniline undergoes methylation using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., K₂CO₃) to yield N-methylaniline .

ParameterOptimal RangeImpact on Yield
CatalystPd(OAc)₂ (5 mol%)Enhances coupling efficiency
SolventTolueneBalances reactivity and stability
Reaction Time12–16 hoursPrevents over-functionalization

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the tertiary amine’s basicity. Limited solubility in water (<0.1 mg/mL at 25°C) .

  • Thermal Stability: Decomposes above 200°C, with cyclopropane ring-opening observed via TGA analysis.

Spectroscopic Characterization

  • ¹H NMR: Cyclopropane protons resonate as a multiplet at δ 0.8–1.2 ppm, while N-methyl groups appear as a singlet near δ 2.3 ppm .

  • IR Spectroscopy: N–H stretching vibrations absent (tertiary amine), with C–N stretches at ~1,250 cm⁻¹.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The aromatic ring undergoes nitration and sulfonation at the para position relative to the amine group, albeit at reduced rates due to steric hindrance from the N-substituents.

Table 3: Comparative Reactivity in Nitration

CompoundRelative Rate (vs. Aniline)Major Product
Aniline1.0Para-nitroaniline
N-Methyl-N-(1-methylcyclopropyl)aniline0.3Para-nitro derivative

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